Cas no 15424-04-1 (3-(2-bromoethoxy)prop-1-ene)

3-(2-Bromoethoxy)prop-1-ene is a bromoalkyl ether compound with the molecular formula C₅H₉BrO, featuring a reactive bromoethoxy group and a terminal alkene functionality. This bifunctional molecule serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic compounds, polymerizable monomers, and crosslinking agents. The presence of both electrophilic (bromo) and nucleophilic (alkene) sites enables selective modifications, making it valuable for stepwise functionalization in pharmaceutical and materials chemistry applications. Its stability under controlled conditions and compatibility with various reaction conditions further enhance its utility in synthetic workflows. Proper handling is advised due to its potential lachrymatory and irritant properties.
3-(2-bromoethoxy)prop-1-ene structure
3-(2-bromoethoxy)prop-1-ene structure
Product name:3-(2-bromoethoxy)prop-1-ene
CAS No:15424-04-1
MF:C5H9BrO
MW:165.028361082077
MDL:MFCD06411029
CID:120968
PubChem ID:4065630

3-(2-bromoethoxy)prop-1-ene Chemical and Physical Properties

Names and Identifiers

    • 1-Propene,3-(2-bromoethoxy)-
    • 2-Allyloxyethyl bromide
    • 3-(2-bromoethoxy)prop-1-ene
    • 3-(2-BROMO-ETHOXY)-PROPENE
    • 1-Propene,3-(2-bromoethoxy)
    • 2-(allyloxy)ethyl bromide
    • 6-bromo-3-oxahex-1-ene
    • allyl-(2-bromo-ethyl)-ether
    • Allyloxyethyl bromide
    • allyl bromoethyl ether
    • A1-00404
    • CS-0215137
    • EN300-226767
    • MFCD06411029
    • 15424-04-1
    • 3-(2-Bromoethoxy)-propene
    • SCHEMBL1167419
    • 3-(2-Bromoethoxy)-1-propene
    • DTXSID90398948
    • MDL: MFCD06411029
    • Inchi: InChI=1S/C5H9BrO/c1-2-4-7-5-3-6/h2H,1,3-5H2
    • InChI Key: RVQSWGCPAYJSNC-UHFFFAOYSA-N
    • SMILES: BrCCOCC=C

Computed Properties

  • Exact Mass: 163.98400
  • Monoisotopic Mass: 163.98368g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 4
  • Complexity: 45.3
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 9.2Ų
  • XLogP3: 1.3

Experimental Properties

  • Color/Form: Not available
  • Density: Not available
  • Melting Point: Not available
  • Boiling Point: Not available
  • Flash Point: Not available
  • PSA: 9.23000
  • LogP: 1.58390
  • Vapor Pressure: Not available

3-(2-bromoethoxy)prop-1-ene Security Information

3-(2-bromoethoxy)prop-1-ene Customs Data

  • HS CODE:2909199090
  • Customs Data:

    China Customs Code:

    2909199090

    Overview:

    2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

3-(2-bromoethoxy)prop-1-ene Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285807-10g
3-(2-Bromoethoxy)prop-1-ene
15424-04-1 95% +(stabilized with MEHQ)
10g
¥14105 2023-04-15
TRC
B870025-25mg
3-(2-bromoethoxy)prop-1-ene
15424-04-1
25mg
$ 70.00 2022-01-06
Aaron
AR007H0B-10g
1-Propene,3-(2-bromoethoxy)-
15424-04-1 95%
10g
$1476.00 2025-01-23
abcr
AB491415-1g
3-(2-Bromoethoxy)-1-propene; .
15424-04-1
1g
€512.00 2025-02-18
Enamine
EN300-226767-1g
3-(2-bromoethoxy)prop-1-ene
15424-04-1 94%
1g
$325.0 2023-09-15
1PlusChem
1P007GRZ-10g
1-Propene,3-(2-bromoethoxy)-
15424-04-1 95%
10g
$1226.00 2025-02-22
1PlusChem
1P007GRZ-5g
1-Propene,3-(2-bromoethoxy)-
15424-04-1 95%
5g
$761.00 2025-02-22
abcr
AB491415-5g
3-(2-Bromoethoxy)-1-propene; .
15424-04-1
5g
€1016.00 2025-02-18
Aaron
AR007H0B-250mg
1-Propene,3-(2-bromoethoxy)-
15424-04-1 95%
250mg
$247.00 2025-01-23
Aaron
AR007H0B-500mg
1-Propene,3-(2-bromoethoxy)-
15424-04-1 95%
500mg
$375.00 2025-01-23

3-(2-bromoethoxy)prop-1-ene Related Literature

Additional information on 3-(2-bromoethoxy)prop-1-ene

Professional Introduction to Compound with CAS No. 15424-04-1 and Product Name: 3-(2-bromoethoxy)prop-1-ene

Compound with the CAS number 15424-04-1 and the product name 3-(2-bromoethoxy)prop-1-ene represents a significant area of interest in the field of pharmaceutical chemistry and organic synthesis. This compound, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents and advanced chemical intermediates. The molecular structure of 3-(2-bromoethoxy)prop-1-ene consists of a propenyl backbone substituted with a bromoethoxy group, which confers distinct reactivity and functional properties that make it a valuable building block in synthetic chemistry.

The bromoethoxy moiety in the compound's name is particularly noteworthy, as it introduces a reactive site that can participate in various chemical transformations, including nucleophilic substitution reactions, cross-coupling reactions, and polymerization processes. These reactions are pivotal in the synthesis of complex molecules, making 3-(2-bromoethoxy)prop-1-ene a versatile intermediate in pharmaceutical research. Recent advancements in synthetic methodologies have further highlighted the utility of this compound, particularly in the construction of heterocyclic frameworks and the preparation of bioactive scaffolds.

In the realm of pharmaceutical research, 3-(2-bromoethoxy)prop-1-ene has been explored as a precursor for the development of novel drug candidates. Its structural features allow for modifications that can fine-tune pharmacokinetic properties, such as solubility and metabolic stability, which are critical factors in drug design. For instance, researchers have utilized this compound to synthesize derivatives with enhanced binding affinity to biological targets, demonstrating its potential as a lead compound in medicinal chemistry.

One of the most compelling aspects of 3-(2-bromoethoxy)prop-1-ene is its role in polymer chemistry. The presence of both a double bond and an ether linkage provides opportunities for copolymerization with various monomers, leading to materials with tailored properties. These polymers find applications in coatings, adhesives, and specialty materials where specific mechanical or thermal characteristics are required. The bromine atom also serves as a handle for further functionalization via radical reactions, enabling the creation of complex polymer architectures.

The synthesis of 3-(2-bromoethoxy)prop-1-ene itself is an area of active investigation. Modern synthetic strategies have focused on optimizing yield and purity while minimizing environmental impact. Catalytic methods, such as transition metal-catalyzed reactions, have been particularly effective in achieving high selectivity and efficiency. These advances not only enhance the practicality of producing 3-(2-bromoethoxy)prop-1-ene but also contribute to the broader goal of sustainable chemistry.

Recent studies have also explored the biological activity of derivatives derived from 3-(2-bromoethoxy)prop-1-ene. Researchers have synthesized analogs that exhibit inhibitory effects on various enzymes and receptors implicated in diseases such as cancer and inflammatory disorders. The ability to modify the compound's structure while retaining its core framework allows for rapid screening and optimization of biological activity. This approach has led to several promising candidates that are being further investigated for their therapeutic potential.

The integration of computational methods into the study of 3-(2-bromoethoxy)prop-1-ene has further accelerated progress in understanding its reactivity and function. Molecular modeling techniques enable researchers to predict how this compound interacts with biological targets at an atomic level. This information is crucial for designing experiments and guiding synthetic efforts toward higher efficacy and fewer side effects. The synergy between experimental chemistry and computational biology has become indispensable in modern drug discovery.

In conclusion, 3-(2-bromoethoxy)prop-1-ene, with its CAS number 15424-04-1, represents a multifaceted compound with significant implications across pharmaceuticals, polymer science, and organic synthesis. Its unique structural features offer opportunities for diverse applications, making it a cornerstone in ongoing research efforts. As new methodologies emerge and our understanding deepens, it is likely that this compound will continue to play a pivotal role in advancing scientific knowledge and technological innovation.

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Amadis Chemical Company Limited
(CAS:15424-04-1)3-(2-bromoethoxy)prop-1-ene
A1135451
Purity:99%
Quantity:10g
Price ($):1349.0